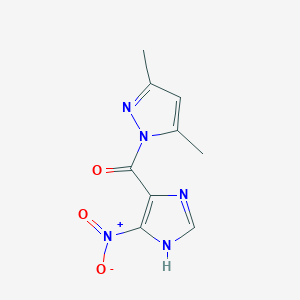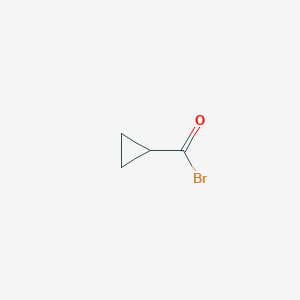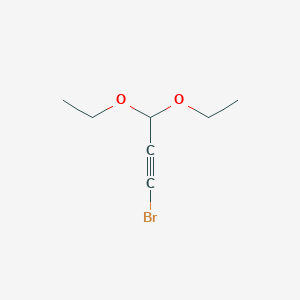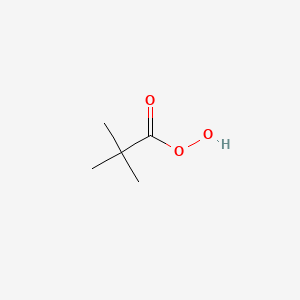![molecular formula C16H21N2O3P B14712244 Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester CAS No. 21081-98-1](/img/structure/B14712244.png)
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor containing the [(phenylamino)-2-pyridinylmethyl] group. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonic acid ester . The reaction conditions often include the use of a solvent such as acetonitrile or toluene and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of phosphonic acid esters generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is also employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the ester group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a component in specialty polymers
Mechanism of Action
The mechanism of action of phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its ability to form hydrogen bonds and coordinate with metal ions contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid esters: Similar in structure but differ in their chemical properties and applications.
Phosphinic acid esters: Share some reactivity patterns but have distinct uses in industry and medicine.
Aminophosphonic acids: Known for their role as enzyme inhibitors and in medicinal chemistry
Uniqueness
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a phosphonic acid ester group with a [(phenylamino)-2-pyridinylmethyl] moiety makes it a versatile compound in various research and industrial contexts.
Properties
CAS No. |
21081-98-1 |
|---|---|
Molecular Formula |
C16H21N2O3P |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
N-[diethoxyphosphoryl(pyridin-2-yl)methyl]aniline |
InChI |
InChI=1S/C16H21N2O3P/c1-3-20-22(19,21-4-2)16(15-12-8-9-13-17-15)18-14-10-6-5-7-11-14/h5-13,16,18H,3-4H2,1-2H3 |
InChI Key |
QLYYJPOTHLWBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=N1)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)

![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)


